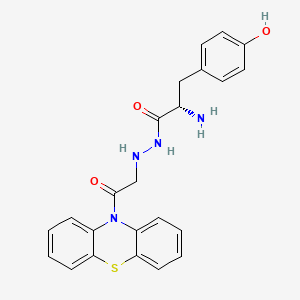

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

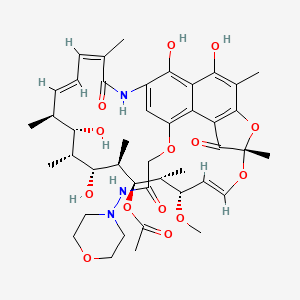

L-Tyrosine, 2-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)hydrazide est un composé novateur qui intègre les caractéristiques structurelles de la L-Tyrosine et de la phénothiazine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de L-Tyrosine, 2-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)hydrazide implique généralement les étapes suivantes :

Formation de l'intermédiaire hydrazide : La L-Tyrosine est d'abord convertie en sa forme hydrazide par réaction avec l'hydrate d'hydrazine sous reflux.

Couplage avec un dérivé de phénothiazine : L'intermédiaire hydrazide est ensuite mis à réagir avec un dérivé de phénothiazine, tel que la 2-chloro-10H-phénothiazine, en présence d'une base comme l'hydroxyde de sodium.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L-Tyrosine, 2-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)hydrazide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle.

Substitution : La partie phénothiazine peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes et les agents nitrants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine, chacun ayant potentiellement des activités biologiques uniques .

Applications de la recherche scientifique

L-Tyrosine, 2-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)hydrazide a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec les macromolécules biologiques.

Mécanisme d'action

Le mécanisme d'action de L-Tyrosine, 2-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)hydrazide implique son interaction avec des cibles cellulaires, conduisant à l'inhibition de la prolifération des cellules cancéreuses et au piégeage des radicaux libres. La partie phénothiazine est connue pour s'intercaler avec l'ADN, perturbant les processus de réplication et de transcription, tandis que la partie L-Tyrosine contribue à l'activité antioxydante .

Applications De Recherche Scientifique

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Mécanisme D'action

The mechanism of action of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with cellular targets, leading to the inhibition of cancer cell proliferation and the scavenging of free radicals. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes, while the L-Tyrosine component contributes to antioxidant activity .

Comparaison Avec Des Composés Similaires

Composés similaires

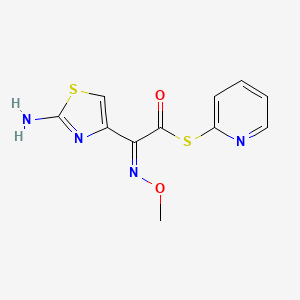

N-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)pipéridine-1-carboxamide : Un autre dérivé de la phénothiazine possédant des propriétés anticancéreuses et antioxydantes.

Dérivés de la phénoxazine : Des composés comme l'actinomycine D, qui présentent également une activité anticancéreuse.

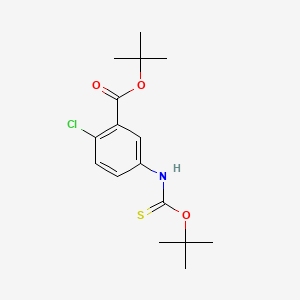

Dérivés du benzo[d]thiazole-2-thiol : Connus pour leurs activités antimicrobiennes et inhibitrices de la détection de quorum.

Unicité

L-Tyrosine, 2-(2-oxo-2-(10H-phénothiazin-10-yl)éthyl)hydrazide est unique en raison de sa double fonctionnalité, combinant les activités biologiques de la L-Tyrosine et de la phénothiazine. Cette double fonctionnalité améliore son potentiel comme agent thérapeutique, en particulier dans les domaines de l'oncologie et de la thérapie antioxydante .

Propriétés

Numéro CAS |

84409-82-5 |

|---|---|

Formule moléculaire |

C23H22N4O3S |

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(4-hydroxyphenyl)-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide |

InChI |

InChI=1S/C23H22N4O3S/c24-17(13-15-9-11-16(28)12-10-15)23(30)26-25-14-22(29)27-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)27/h1-12,17,25,28H,13-14,24H2,(H,26,30)/t17-/m0/s1 |

Clé InChI |

NIWKECRHQFGUJW-KRWDZBQOSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

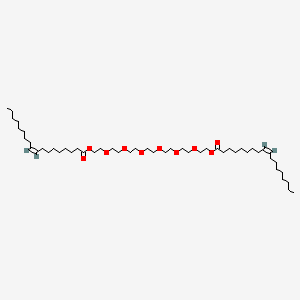

![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)